molecular formula C17H17NO2 B11649122 2-(2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11649122
M. Wt: 267.32 g/mol
InChI Key: MNVLCOCLLWYUSW-UHFFFAOYSA-N
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Description

2-(2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of 2-ethylphenyl hydrazine hydrochloride from 2-ethylaniline. This involves the formation of a diazonium salt using hydrochloric acid and sodium nitrite at low temperatures, followed by reduction with sodium sulfite and concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors that play a role in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

4-(2-ethylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C17H17NO2/c1-2-10-5-3-4-6-13(10)18-16(19)14-11-7-8-12(9-11)15(14)17(18)20/h3-8,11-12,14-15H,2,9H2,1H3

InChI Key

MNVLCOCLLWYUSW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C3C4CC(C3C2=O)C=C4

Origin of Product

United States

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